2-(氯甲基)-1,3-苯并恶唑-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

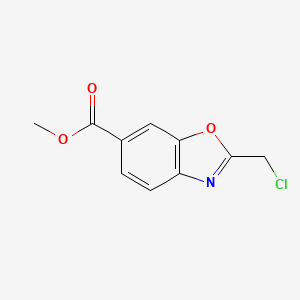

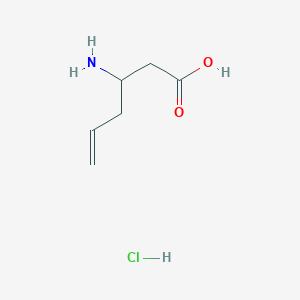

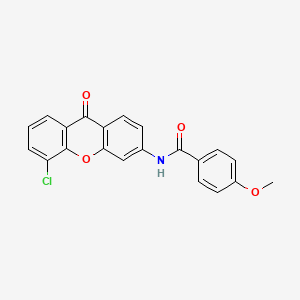

“Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” is likely a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring . The “methyl 2-(chloromethyl)” part suggests that there is a methyl group and a chloromethyl group attached to the benzoxazole ring .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” would likely have a benzoxazole core with a methyl group, a chloromethyl group, and a carboxylate group attached . The exact positions of these groups on the benzoxazole ring would depend on the specific synthesis process.Chemical Reactions Analysis

The chloromethyl group in “Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” could potentially undergo nucleophilic substitution reactions . The carboxylate group could participate in esterification or amidation reactions .科学研究应用

合成和化学反应

- 三唑羧酰胺的合成:Lin 和 Liu(1984 年)报道了使用与 2-(氯甲基)-1,3-苯并恶唑-6-羧酸甲酯相关的原料合成 1-[(2-羟基-1-(羟甲基)乙氧基)甲基]-1,2,4-三唑羧酰胺 (Lin & Liu, 1984)。

- 苯恶嗪衍生物的形成:Gauss 和 Heitzer(1970 年)研究了 2-二氯甲基苯并恶唑与甲醇钠和哌啶的反应,导致苯恶嗪衍生物的形成 (Gauss & Heitzer, 1970)。

- 苯并恶唑冠醚花菁染料:Xiu(1992 年)合成了 2-甲基-6,7-二羟基苯并恶唑,并进一步将其加工成苯并恶唑冠醚花菁染料 (Xiu, 1992)。

生物和医药应用

- 抗菌剂:Vodela 等人(2013 年)合成了新型基于苯并恶唑的 1,3,4-恶二唑作为潜在的抗菌剂 (Vodela et al., 2013)。

- 抗炎和细胞毒性剂:Thakral 等人(2022 年)设计并合成了苯并恶唑-5-羧酸作为潜在的抗炎和细胞毒性剂 (Thakral et al., 2022)。

- DNA 拓扑异构酶 II 抑制剂:Pınar 等人(2004 年)探索了苯并恶唑衍生物作为真核 DNA 拓扑异构酶 II 抑制剂 (Pınar et al., 2004)。

物理化学研究

- 双光子吸收特性:Liu 等人(2017 年)研究了基于苯并恶唑的吡啶鎓盐的双光子吸收特性和生物成像应用 (Liu et al., 2017)。

- 抗氧化活性:Khizhan 等人(2011 年)研究了 2-甲基-1,3-苯并恶唑-6-醇的抗氧化作用,这是一种相关化合物 (Khizhan et al., 2011)。

作用机制

Target of Action

Compounds with similar structures, such as 2-chloromethyl-4(3h)-quinazolinones, have shown promising anticancer activity

Mode of Action

Chloromethyl groups, like the one present in this compound, are often used in organic synthesis for introducing protecting groups This suggests that the compound might interact with its targets by forming covalent bonds, thereby modifying the targets’ function

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways related to cancer cell survival

Result of Action

Given the potential anticancer activity of similar compounds , it’s plausible that this compound may induce cell death in cancer cells or inhibit their proliferation

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-7-8(4-6)15-9(5-11)12-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECWBXGOABFMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)

![1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2411665.png)

![Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2411670.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2411671.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2411677.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2411682.png)